molecular formula C16H12N2O3 B11843313 1-(5-Nitro-3-phenyl-1H-indol-2-yl)ethan-1-one CAS No. 89141-67-3

1-(5-Nitro-3-phenyl-1H-indol-2-yl)ethan-1-one

Cat. No.: B11843313
CAS No.: 89141-67-3
M. Wt: 280.28 g/mol
InChI Key: HIXFCWOOHXSJDE-UHFFFAOYSA-N
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Description

1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE, particularly its nitro group, which imparts distinct chemical and biological characteristics .

Properties

CAS No.

89141-67-3

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

1-(5-nitro-3-phenyl-1H-indol-2-yl)ethanone

InChI

InChI=1S/C16H12N2O3/c1-10(19)16-15(11-5-3-2-4-6-11)13-9-12(18(20)21)7-8-14(13)17-16/h2-9,17H,1H3

InChI Key

HIXFCWOOHXSJDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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